Dual CK1/IRAK1 Inhibitory Activity vs. Single-Target Comparators
The primary differentiation claim for this compound is its patent-defined ability to inhibit both Casein Kinase I (CKI) and Interleukin-1 receptor-associated kinase 1 (IRAK1) [1]. This dual mechanism is in direct contrast to well-established tool compounds such as PF-4800567, which achieves 22-fold selectivity for CK1ε over CK1δ, but lacks IRAK1 activity , and JH-X-119-01, which is a potent and selective covalent IRAK1 inhibitor with no reported CK1 activity . While direct comparative enzyme IC50 data for this specific compound versus these tools is not publicly available, the structural claims in the patent define its functional differentiation as a multi-kinase inhibitor.
| Evidence Dimension | Target Inhibition Profile |
|---|---|
| Target Compound Data | Inhibitor of Casein kinase I (CKI) and/or Interleukin-1 receptor-associated kinase 1 (IRAK1) |
| Comparator Or Baseline | PF-4800567: Selective CK1ε inhibitor (IC50 32 nM), inactive against IRAK1. JH-X-119-01: Selective IRAK1 covalent inhibitor (IC50 9 nM), inactive against CK1. |
| Quantified Difference | N/A (Qualitative differentiation based on target profile). |
| Conditions | Patent claim (US 11,925,641 B2) [1]; Published literature for comparators [REFS-2, REFS-3]. |
Why This Matters
This dual-target profile is crucial for researchers investigating cancers or inflammatory diseases where co-targeting CK1 and IRAK1 pathways is hypothesized to be more efficacious than single-target inhibition.
- [1] Ben-Neriah, Y., et al. (2024). U.S. Patent No. 11,925,641. View Source
